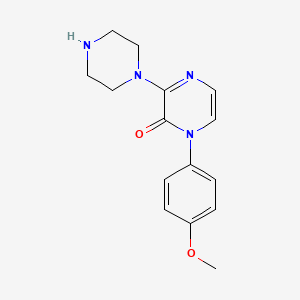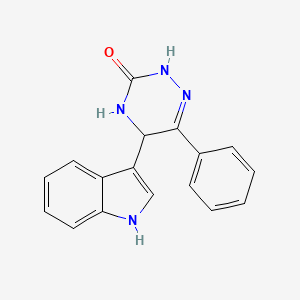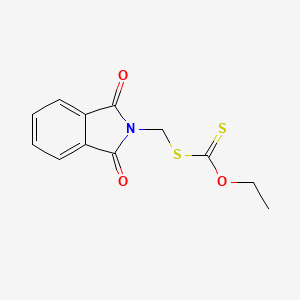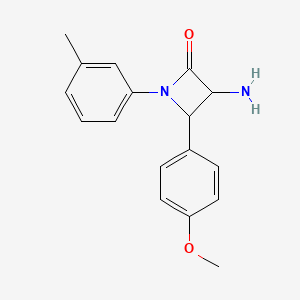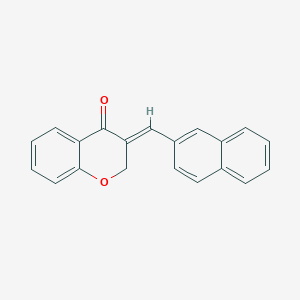
N-(8-Methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(8-Methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenylacetamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound features a quinoline ring system substituted with a methyl group and a phenylacetamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenylacetamide can be achieved through a multi-step process:
Formation of 8-Methyl-3,4-dihydroquinoline: This can be synthesized by the reduction of 8-methylquinoline using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Acylation Reaction: The 8-methyl-3,4-dihydroquinoline can then be reacted with phenylacetyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(8-Methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the quinoline ring or the phenylacetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be employed.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Saturated quinoline derivatives.
Substitution: Various substituted quinoline and phenylacetamide derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive quinoline derivatives.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(8-Methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenylacetamide would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or nucleic acids. The phenylacetamide moiety may enhance binding affinity or specificity to certain molecular targets.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of the quinoline derivatives.
8-Methylquinoline: A precursor in the synthesis of N-(8-Methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenylacetamide.
2-Phenylacetamide: A simpler analog without the quinoline ring.
Uniqueness
This compound is unique due to the combination of the quinoline ring system with the phenylacetamide moiety, which may confer distinct biological and chemical properties compared to its individual components or simpler analogs.
属性
CAS 编号 |
62441-28-5 |
|---|---|
分子式 |
C18H20N2O |
分子量 |
280.4 g/mol |
IUPAC 名称 |
N-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-phenylacetamide |
InChI |
InChI=1S/C18H20N2O/c1-14-7-5-10-16-11-6-12-20(18(14)16)19-17(21)13-15-8-3-2-4-9-15/h2-5,7-10H,6,11-13H2,1H3,(H,19,21) |
InChI 键 |
FEBHMSFUEQCMCY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)CCCN2NC(=O)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



